molecular formula C26H42N2O5 B587548 (2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine CAS No. 656241-17-7

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

Cat. No.: B587548
CAS No.: 656241-17-7
M. Wt: 462.631
InChI Key: RKIUFQFNIHIYIY-AWRGLXIESA-N
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Description

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine is a synthetic, stereochemically complex pyrazine derivative intended for research and development purposes. This compound is provided as a high-purity material to ensure reliable and reproducible results in investigative studies. As a chiral molecule with multiple defined stereocenters, it is of significant interest in advanced medicinal chemistry and drug discovery research for the exploration of structure-activity relationships. Researchers can employ this compound as a key intermediate in synthetic pathways or as a pharmacological tool for probing biological mechanisms. The specific biochemical target, mechanism of action, and full spectrum of applications for this compound are areas of active investigation within the scientific community. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(2S,5R)-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3/t20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIUFQFNIHIYIY-AWRGLXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=N[C@H](C(=N1)OC)C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738985
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656241-17-7
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine, commonly referred to as compound CAS 656241-17-7, is a complex organic molecule with potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

The compound has a molecular formula of C26H42N2O5 and a molecular weight of 462.62 g/mol. Its structure is characterized by multiple functional groups, including methoxy and pyrazine moieties. The stereochemistry is significant for its biological activity.

Biological Activity

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls .
  • Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving NF-kB pathway suppression .
  • Antimicrobial Efficacy : A screening study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .

Data Tables

PropertyValue
Molecular FormulaC26H42N2O5
Molecular Weight462.62 g/mol
CAS Number656241-17-7
Antioxidant Activity (IC50)25 µM
Anti-inflammatory ActivityIC50 = 10 µM
Antimicrobial ActivityZone of inhibition = 15 mm (E. coli)

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Alkyl Groups : The target compound’s three methoxy groups enhance hydrophilicity compared to alkyl-substituted analogs like 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine .
  • Stereochemistry : The (2S,5R) configuration differentiates it from piperazine derivatives (e.g., (2S,5S)-1-Benzyl-2,5-dimethylpiperazine), which exhibit distinct receptor-binding profiles .

Physicochemical Properties

Property Target Compound (2S,5S)-1-Benzyl-2,5-dimethylpiperazine 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine
Molecular Weight (g/mol) ~570 220 180
logP (Predicted) ~3.5 2.1 2.8
Solubility (mg/mL) <0.1 (Water) 5.2 (Water) 1.5 (Water)
Hydrogen Bond Donors 0 0 0

Key Observations :

  • The target compound’s higher molecular weight and logP reflect its extended aromatic side chain and methoxy groups, reducing aqueous solubility compared to simpler analogs .

Key Observations :

  • The target compound’s neuroprotective activity may arise from its methoxy-rich structure, which could enhance blood-brain barrier permeability compared to non-methoxy analogs .
  • Unlike piperazine derivatives with alkyl groups (e.g., N,4-Dimethyl-2-pentanamine hydrochloride), the target compound lacks direct adrenergic activity, suggesting divergent therapeutic applications .

Preparation Methods

Etherification of 4-Methoxy-3-Hydroxybenzaldehyde

  • Protection of Phenolic OH : 3-Hydroxy-4-methoxybenzaldehyde is treated with 3-methoxypropyl bromide in the presence of K₂CO₃ in acetone, yielding 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (85% yield).

  • Reductive Amination : The aldehyde is condensed with (S)-3-methylbutan-2-amine under hydrogenation conditions (H₂, Pd/C) to form the corresponding secondary amine.

Critical Parameters:

  • Temperature: 50°C for 12 hours.

  • Catalyst: 10% Pd/C (0.1 eq).

Benzylation and Alkylation

The secondary amine is benzylated using 3-methylbutyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the branched alkyl group with retention of configuration.

Coupling of Side Chain to Pyrazine Core

The alkylation of the bis-lactim ether with the synthesized side chain electrophile is performed under cryogenic conditions to preserve stereochemical fidelity.

Procedure:

  • Electrophile Preparation : The side chain alcohol is converted to its corresponding bromide using PBr₃ in dichloromethane (0°C, 2 hours).

  • Alkylation : The bis-lactim carbanion is reacted with the bromide (1.1 eq) in THF at −78°C, followed by gradual warming to room temperature.

  • Hydrolysis : Acidic cleavage (6N HCl, reflux) liberates the target pyrazine while hydrolyzing the valine auxiliary.

Optimization Data:

ParameterValueSource
Reaction Temp−78°C → 25°C
Acid Concentration6N HCl
Isolated Yield72–78%

Stereochemical Analysis and Validation

The (2S,5R) configuration is confirmed via X-ray crystallography and chiral HPLC. Comparative data from analogous syntheses indicate that the Schöllkopf method achieves >95% ee when valine is the chiral auxiliary. Nuclear Overhauser effect (NOE) spectroscopy further validates the spatial arrangement of the isopropyl and benzyl groups.

Scalability and Industrial Considerations

While the Schöllkopf method is laboratory-efficient, scaling requires addressing:

  • Cost of Chiral Auxiliaries : Valine-derived reagents are commercially available but contribute to synthesis costs.

  • Purification Challenges : Column chromatography is often necessary post-hydrolysis, complicating large-scale production.

Alternative Synthetic Routes

Enzymatic Resolution

Racemic mixtures of intermediate pyrazines can be resolved using lipases (e.g., Candida antarctica), though yields rarely exceed 50% for the desired enantiomer.

Transition Metal Catalysis

Palladium-catalyzed asymmetric allylic alkylation has been explored for simpler pyrazines but remains unproven for this target’s complexity .

Q & A

Q. How can researchers optimize the synthesis of this complex pyrazine derivative to improve yield and stereochemical fidelity?

  • Methodological Answer : Multi-step synthesis protocols often begin with regioselective allylation or cyclization reactions under controlled conditions (e.g., reflux in ethanol at 80°C for 20 hours, as seen in pyrazole precursor synthesis) . Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for bulky substituents .
  • Catalysis : Acidic conditions (e.g., HCl) facilitate hydrazine cyclization .
  • Monitoring : Use TLC and NMR to track intermediate formation and purity .
    Example yield optimization: Adjusting stoichiometric ratios of hydrazine derivatives and ketones can achieve yields >90% .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 2D-NMR (e.g., 1H^1H-13C^13C HSQC) resolves overlapping signals from methoxy and isopropyl groups .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for stereoisomers .
  • X-ray crystallography : Resolves absolute stereochemistry (as demonstrated for related dihydro-pyridazine analogs) .

Q. How can researchers address challenges in purifying this compound due to its lipophilic substituents?

  • Methodological Answer :
  • Column chromatography : Use gradient elution with hexane/ethyl acetate mixtures to separate stereoisomers .
  • Recrystallization : Optimize solvent polarity (e.g., DMF/ethanol mixtures) to isolate crystalline intermediates .
  • HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers, critical for stereochemical validation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Methodological Answer :
  • Docking studies : Compare binding affinities of stereoisomers with target proteins (e.g., kinases) using SwissDock .
  • Experimental validation : Conduct dose-response assays (e.g., IC50_{50} measurements) to verify computational SAR predictions .
  • Data reconciliation : Use multivariate analysis to identify outliers caused by solvent effects or impurities .

Q. How does the stereochemistry at C2 and C5 positions influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Stereoselective synthesis : Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) control configuration during cyclization .
  • SAR studies : Compare the activity of (2S,5R) vs. (2R,5S) isomers in enzyme inhibition assays (e.g., COX-2 inhibition) .
  • Mechanistic insights : Use kinetic isotope effects (KIE) to probe steric hindrance at chiral centers during reactions .

Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME profiling : SwissADME predicts logP, solubility, and bioavailability using topological polar surface area (TPSA) and lipophilicity indices .
  • MD simulations : Analyze membrane permeability via free-energy perturbation (FEP) calculations .
  • Metabolism prediction : CYP450 docking identifies potential oxidation sites (e.g., methoxy groups) .

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